- A method for preparing morpholine nitroimidazole with high selectivity and high purity, China, , ,

Cas no 92478-27-8 (Morinidazole)

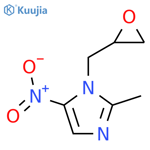

Morinidazole structure

商品名:Morinidazole

Morinidazole 化学的及び物理的性質

名前と識別子

-

- Morinidazole

- alpha-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol

- Morinidazole R-Enantiomer

- DB15098

- 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol

- 1-Morpholino-3-(2-methyl-5-nitro-1H-imidazole-1-yl)-2-propanol

- (+/-)-1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol

- α-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol (ACI)

- 1-(2-Methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol

- Morponidazole

- Z1516471620

- MS-23827

- ?-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol; 1-(2-Methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol; Morponidazole

- Morinidazole, trade name: Lingda(R)

- AKOS040733770

- CHEBI:230801

- 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(morpholin-4-yl)propan-2-ol

- DTXSID201031280

- F85285

- NCGC00485480-01

- BRD-A40546373-001-01-8

- HY-15781

- CHEMBL3884248

- CS-5058

- MORINIDAZOLE [WHO-DD]

- UNII-TUPWG40JAL

- TUPWG40JAL

- 92478-27-8

- EN300-6504759

- DA-75681

- MORPONIDAZOLE [INN]

-

- インチ: 1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3

- InChIKey: GAZGHCHCYRSPIV-UHFFFAOYSA-N

- ほほえんだ: O1CCN(CC1)CC(CN1C(=CN=C1C)[N+](=O)[O-])O

計算された属性

- せいみつぶんしりょう: 270.13280507g/mol

- どういたいしつりょう: 270.13280507g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 96.3

じっけんとくせい

- 密度みつど: 1.44±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 溶出度(46 g/l)(25ºC)、

Morinidazole セキュリティ情報

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Morinidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1240244-10mg |

Morinidazole |

92478-27-8 | 98% | 10mg |

$1055 | 2024-06-06 | |

| MedChemExpress | HY-15781-1mg |

Morinidazole |

92478-27-8 | 98.05% | 1mg |

¥1600 | 2024-04-16 | |

| TRC | M234985-1mg |

Morinidazole |

92478-27-8 | 1mg |

$483.00 | 2023-05-18 | ||

| TRC | M234985-2.5mg |

Morinidazole |

92478-27-8 | 2.5mg |

$770.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1240244-5mg |

Morinidazole |

92478-27-8 | 98% | 5mg |

$765 | 2024-06-06 | |

| MedChemExpress | HY-15781-5mg |

Morinidazole |

92478-27-8 | 98.05% | 5mg |

¥3500 | 2024-04-16 | |

| MedChemExpress | HY-15781-10mg |

Morinidazole |

92478-27-8 | 98.05% | 10mg |

¥5000 | 2024-04-16 | |

| MedChemExpress | HY-15781-10mM*1mLinDMSO |

Morinidazole |

92478-27-8 | 98.05% | 10mM*1mLinDMSO |

¥3850 | 2022-05-18 | |

| 1PlusChem | 1P00GUL5-5mg |

Morinidazole |

92478-27-8 | 98% | 5mg |

$517.00 | 2024-04-20 | |

| Ambeed | A577525-1g |

1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol |

92478-27-8 | 99% | 1g |

$29.0 | 2025-02-28 |

Morinidazole 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Potassium iodide Solvents: Tetrahydrofuran ; 4 h, 65 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 2 h, reflux

リファレンス

- Preparation of α-substituted 2-methyl-5-nitro-1H-imidazol-1-ethanol as antibacterial agents, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Influence of structure on antimicrobial activity of some heterocycles. IV. 1-(3-alkylamino-2-hydroxypropyl)-2-methyl-5-nitroimidazoles, Chemical Papers, 1994, 48(1), 54-7

合成方法 4

はんのうじょうけん

1.1 Solvents: Acetonitrile ; overnight, 80 °C

リファレンス

- 2-Methyl-4/5-nitroimidazole derivatives potentiated against sexually transmitted Trichomonas: Design, synthesis, biology and 3D-QSAR study, European Journal of Medicinal Chemistry, 2016, 124, 820-839

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt; 40 min, rt

1.2 Solvents: Ethanol ; rt; 10 h, 50 °C

1.2 Solvents: Ethanol ; rt; 10 h, 50 °C

リファレンス

- Preparation of nitroimidazole derivatives and their pharmaceutical composition for treating anaerobic bacteria infection or protozoa infection-induced diseases, China, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 6 h, 70 °C

リファレンス

- Preparing method and application of nitroimidazole derivative, China, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Formic acid , Hydrochloric acid , Sodium chloride Solvents: Acetonitrile , Water ; 1 h, 23 °C

リファレンス

- A process for the deoxy reduction of aldehydeketones to the corresponding saturated hydrocarbons, China, , ,

合成方法 8

はんのうじょうけん

リファレンス

- Application of α-(morpholine-1-yl)methyl-2-methyl-nitroimidazole-1-ethanol as anti-trichomonal agent and amebacide, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 6 h, 70 °C

リファレンス

- Nitroimidazole derivative, preparation and uses thereof, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

リファレンス

- Synthetic approaches to the 2014 new drugs, Bioorganic & Medicinal Chemistry, 2016, 24(9), 1937-1980

合成方法 11

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 2 h, reflux

リファレンス

- Preparation of 2-(2-methyl-5-nitroimidazol-1-yl)ethanol derivatives as antibacterial agents against Peptostreptococcus anaerobius, China, , ,

Morinidazole Raw materials

Morinidazole Preparation Products

92478-27-8 (Morinidazole) 関連製品

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92478-27-8)Morinidazole

清らかである:99%

はかる:25g

価格 ($):219.0